molecular formula C17H15F3O3 B1318472 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-26-5

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B1318472
CAS No.: 667437-26-5
M. Wt: 324.29 g/mol
InChI Key: OKPCQZKNTMMGOL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C17H15F3O3 and a molecular weight of 324.3 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzyl ether linkage, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:

    Formation of the Benzyl Ether Linkage: The reaction begins with the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This step forms the benzyl ether linkage.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.

    Reduction: 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and altering enzyme activity. In drug development, it may target specific receptors or pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-{[3-(trifluoromethyl)phenyl]oxy}benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the presence of both an ethoxy group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. The benzyl ether linkage also provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O3/c1-2-22-16-9-12(10-21)6-7-15(16)23-11-13-4-3-5-14(8-13)17(18,19)20/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCQZKNTMMGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189496
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-26-5
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667437-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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